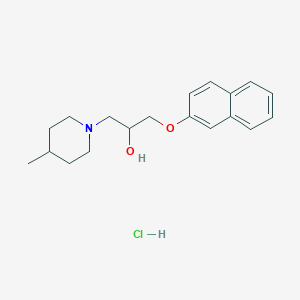

1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

Description

1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a naphthalene moiety, and a propanol group.

Properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2.ClH/c1-15-8-10-20(11-9-15)13-18(21)14-22-19-7-6-16-4-2-3-5-17(16)12-19;/h2-7,12,15,18,21H,8-11,13-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCQYOSTETXBPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Naphthalene Moiety: The naphthalene group is introduced via an etherification reaction, where naphthol is reacted with a suitable halide.

Formation of the Propanol Group: The final step involves the addition of the propanol group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways such as signal transduction and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

- 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-amine

- 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-thiol

Uniqueness

1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Biological Activity

1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 288.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has shown affinity for:

- Dopamine Receptors : Modulating dopaminergic signaling, which may influence mood and behavior.

- Serotonin Receptors : Potentially affecting anxiety and depression pathways.

Antidepressant Effects

Studies have indicated that the compound exhibits antidepressant-like effects in animal models. The mechanism appears to involve the modulation of serotonin and norepinephrine levels in the brain, leading to improved mood and reduced anxiety.

Neuroprotective Properties

Research suggests that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. It appears to inhibit neuronal apoptosis and promote cell survival under stress conditions.

Case Studies

- Animal Model Study : In a study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The observed effects were dose-dependent, with higher doses yielding more pronounced results.

- In Vitro Studies : In cultured neuronal cells, the compound was shown to protect against oxidative stress-induced cell death. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Pharmacological Profile

| Property | Observation |

|---|---|

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under standard laboratory conditions |

| Half-Life | Approximately 4 hours in vivo |

| Bioavailability | Moderate, varies with administration route |

Q & A

Q. What are the key steps and challenges in synthesizing 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride?

Methodological Answer: The synthesis involves two critical steps:

Phenoxypropanol Backbone Formation : Reacting 2-naphthol with epichlorohydrin under basic conditions to form the intermediate 3-(naphthalen-2-yloxy)propan-2-ol.

Piperidine Substitution : Introducing the 4-methylpiperidine moiety via nucleophilic substitution under controlled pH and temperature (typically 50–60°C) .

Challenges include ensuring regioselectivity during epoxide ring-opening and minimizing byproducts during piperidine coupling. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) is critical for achieving >95% purity.

Q. How can researchers characterize the molecular structure of this compound?

Methodological Answer:

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., β-adrenergic receptors, using [³H]-DHA) to assess affinity (IC₅₀ values) .

- Enzyme Inhibition : PPAR-delta activation assays (luciferase reporter gene in HEK293 cells) to evaluate lipid metabolism modulation .

- Cytotoxicity Screening : MTT assays in HepG2 cells (48-hour exposure, IC₅₀ > 50 µM indicates low toxicity) .

Q. How does the hydrochloride salt enhance physicochemical properties?

Methodological Answer:

- Solubility : Hydrochloride formation increases aqueous solubility (e.g., 25 mg/mL in water vs. <1 mg/mL for free base) by ionic dissociation .

- Stability : Salt form reduces hygroscopicity and improves shelf life (accelerated stability testing: 40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can contradictory data on biological targets (e.g., β-adrenergic vs. PPAR-delta activity) be resolved?

Methodological Answer:

- Selectivity Profiling : Use orthogonal assays (e.g., β-arrestin recruitment for GPCRs vs. PPAR coactivator assays) to distinguish on- vs off-target effects .

- Transcriptomic Analysis : RNA-seq of treated cells (10 µM, 24h) to identify differentially expressed pathways (e.g., cAMP signaling vs. lipid metabolism) .

Q. What computational methods predict structure-activity relationships (SAR) for analogs?

Methodological Answer:

Q. How to validate analytical methods for quantifying impurities in bulk samples?

Methodological Answer:

Q. What strategies mitigate polymorphism issues during formulation?

Methodological Answer:

- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate stable Form I (melting point: 210–212°C) .

- Co-crystallization : Introduce co-formers (e.g., succinic acid) to enhance dissolution rate (30% improvement in intrinsic solubility) .

Q. How to design a pharmacokinetic study for this compound in rodent models?

Methodological Answer:

Q. What are the implications of structural analogs (e.g., propranolol) on SAR?

Methodological Answer:

- Key Modifications :

- Naphthyl vs. Phenoxy : Propranolol’s naphthalen-1-yloxy group increases β-blockade potency (Ki = 1.2 nM vs. 8.5 nM for phenoxy analogs) .

- Piperidine vs. Isopropylamine : 4-Methylpiperidine enhances PPAR-delta activation (EC₅₀ = 0.8 µM vs. >10 µM for isopropylamine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.